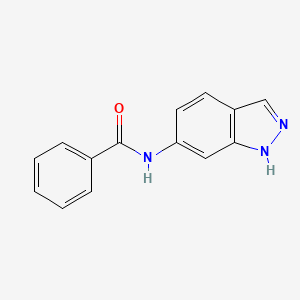
N-(1H-indazol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-indazol-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of indazole derivatives, such as “N-(1H-indazol-6-yl)benzamide”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized as benzamide and phenyl urea derivatives with various substituents .
Scientific Research Applications
Anticancer Activity
N-(1H-indazol-6-yl)benzamide: derivatives have been extensively studied for their anticancer properties. These compounds often function as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation and survival . For instance, certain derivatives have shown effectiveness against colon and melanoma cell lines, inhibiting cell growth with significant potency .
Anti-Inflammatory Properties
Indazole compounds, including N-(1H-indazol-6-yl)benzamide , exhibit notable anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the development and maintenance of inflammatory diseases .
Antifungal and Antibacterial Effects
The indazole moiety is known to confer antifungal and antibacterial effects. By integrating into various biochemical pathways, these compounds can disrupt the growth and reproduction of pathogenic fungi and bacteria, offering potential as new antimicrobial agents .
Anti-HIV Activity
Research has indicated that indazole derivatives can also play a role in anti-HIV therapies. They can interfere with the replication cycle of the virus, providing a basis for the development of novel HIV treatments .
FLT3 Inhibition for Acute Myeloid Leukaemia (AML)
N-(1H-indazol-6-yl)benzamide: derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for AML. These inhibitors are particularly effective against FLT3 mutants associated with drug resistance, offering a promising avenue for AML treatment .
RIP2 Kinase Inhibition for Chronic Inflammatory Diseases
Some indazole derivatives have been characterized as selective inhibitors of receptor-interacting serine/threonine-protein kinase 2 (RIP2), which is implicated in chronic inflammatory diseases. These inhibitors demonstrate high potency and selectivity, making them potential candidates for treating such conditions .
Mechanism of Action
Target of Action
N-(1H-indazol-6-yl)benzamide is a potent inhibitor that targets FMS-like tyrosine kinase 3 (FLT3) and its mutants . FLT3 is a therapeutic target for acute myeloid leukaemia (AML) .
Mode of Action
The compound interacts with FLT3 and its mutants, inhibiting their activity. The most potent inhibitor demonstrated strong inhibitory activity against FLT3 and FLT3 mutants with a nanomolar IC50 . This suggests that the compound binds to the active site of the enzyme, preventing it from performing its function.
Biochemical Pathways
The inhibition of FLT3 disrupts the signaling pathways it is involved in, particularly those related to cell growth and proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Result of Action
The result of the compound’s action is the inhibition of FLT3 and its mutants, leading to the disruption of the biochemical pathways they are involved in. This disruption can lead to the death of cancer cells, effectively treating diseases like AML .
Safety and Hazards
The safety data sheet for a similar compound, “2-[(3-iodo-1H-indazol-6-yl)thio]-N-methylbenzamide”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of ingestion, it is advised not to induce vomiting and to seek medical attention immediately .
Future Directions
Indazole derivatives, including “N-(1H-indazol-6-yl)benzamide”, have a wide range of pharmacological activities and have attracted considerable attention from chemists . Future research may focus on the structural optimization of novel benzimidazole analogues to develop strong inhibitors against FLT3 mutants for acute myeloid leukemia (AML) therapeutics . A new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed for the cyclization step . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
properties
IUPAC Name |
N-(1H-indazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-7-6-11-9-15-17-13(11)8-12/h1-9H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWICOFKUUWVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)

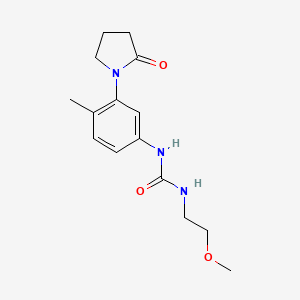
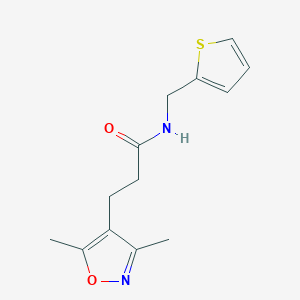

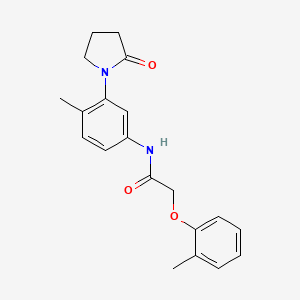
![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

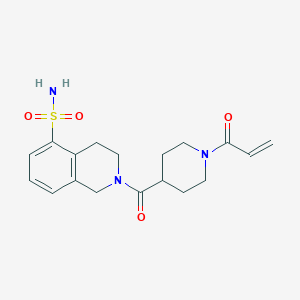
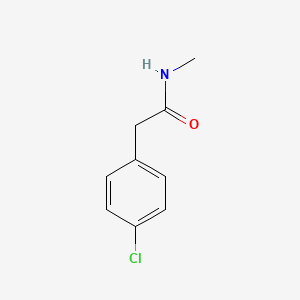
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
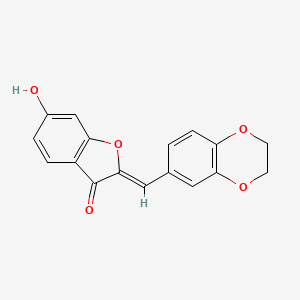
![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)